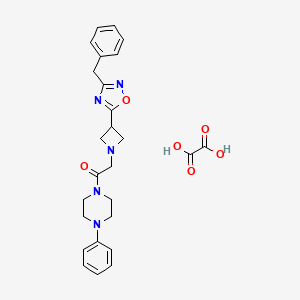

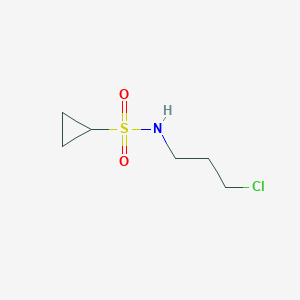

N-(3-chloropropyl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloropropyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C6H12ClNO2S . It has a molecular weight of 197.69 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12ClNO2S/c7-4-1-5-8-11(9,10)6-2-3-6/h6,8H,1-5H2 . This indicates that the molecule contains a cyclopropane ring, a sulfonamide group, and a 3-chloropropyl group.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Substituted Cyclopentanes

N-(3-chloropropyl)cyclopropanesulfonamide and its derivatives play a significant role in organic synthesis, particularly in the formation of cyclopentanes. For example, carbanions of 3-chloropropyl pentachlorophenylsulfone undergo cyclization to form cyclopropyl sulfones, which then react with electron-deficient alkenes to produce substituted cyclopentanes (Mąkosza & Judka, 2004).

Catalytic Annulations in Organic Chemistry

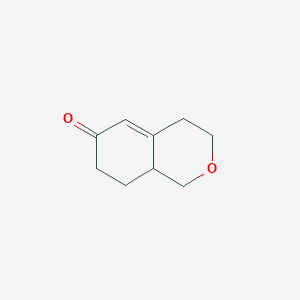

The compound is also used in Lewis acid-catalyzed annulations, a process important for the synthesis of cyclopentene sulfonamides, which are subsequently converted into cyclopentanones with high diastereoselectivity (Mackay et al., 2014).

Formation of Indane Derivatives

This compound derivatives are used in an AlCl3-promoted [2 + 3]-cycloaddition process, aiding in the synthesis of highly functionalized Indane derivatives (Zhu et al., 2014).

Application in Flow Chemistry

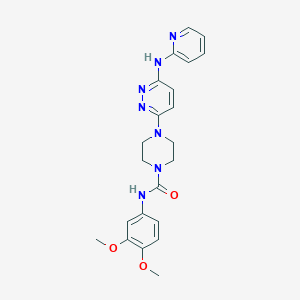

This compound is relevant in flow chemistry, particularly in the synthesis of ionic liquids under flow conditions using microstructured reactors. It's instrumental in reactions with (3-Chloropropyl)-trimethoxysilane and other alkylating agents (Löwe et al., 2010).

Aminochalcogenation Reactions

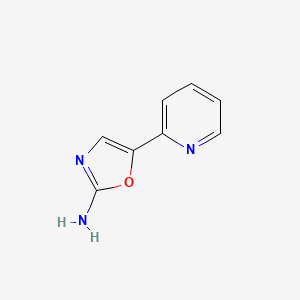

The compound is important in 1,3-aminothiolation and similar reactions, where it is used in the synthesis of ring-opened products with sulfonamides (Augustin et al., 2019).

Crystallization and Structural Analysis

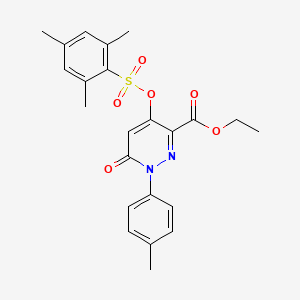

It also plays a role in the crystallization and structural characterization of various substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, which are important in developing anticonvulsant drugs (Köktaş Koca et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, (3-Chloropropyl)trimethoxysilane, indicates that it is a combustible liquid and can cause eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

N-(3-chloropropyl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S/c7-4-1-5-8-11(9,10)6-2-3-6/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTPTTYCIPQUAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470820.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2470824.png)

![N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2470825.png)

![2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2470826.png)

![N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B2470831.png)